molecular formula C23H16N2O6S B11585092 methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11585092
M. Wt: 448.4 g/mol
InChI Key: UDGAKOZJVNNGPV-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of chromeno, pyrrole, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multicomponent reaction process. One efficient synthetic procedure involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction is carried out in methanol at room temperature, yielding the desired product with a moderate yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological effects are likely mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to changes in cellular processes. Specific pathways and targets may include oxidative stress pathways, inflammatory pathways, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of chromeno, pyrrole, and thiazole moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Biological Activity

Methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that incorporate various functional groups. Recent studies have reported efficient synthetic routes leading to diverse derivatives of chromeno[2,3-c]pyrrole and thiazole frameworks. For instance, the reaction conditions optimized for creating 1,2-dihydrochromeno[2,3-c]pyrrole derivatives have been documented to yield compounds with significant biological activity .

Antioxidant Activity

This compound has shown promising antioxidant properties. Studies indicate that compounds with similar structures exhibit a strong ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of chromeno[2,3-c]pyrrole derivatives. These compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

  • Antiviral Activity : A study explored the inhibitory effects of related compounds on the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral applications .
  • Glucokinase Activation : Some derivatives have been reported as glucokinase activators, which can be beneficial in managing diabetes by enhancing glucose metabolism .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntioxidantHigh
AntimicrobialModerate
Anti-inflammatorySignificant
AntiviralPromising
Glucokinase ActivationEffective

Research Findings

Recent investigations into the structure-activity relationship (SAR) of this compound have revealed critical insights into how modifications to its chemical structure can enhance or diminish its biological activities. For example:

  • Hydroxyphenyl Substituents : The presence of hydroxy groups has been linked to improved antioxidant activity due to enhanced electron donation capabilities.
  • Thiazole Ring Modifications : Alterations in the thiazole moiety have shown varying effects on antimicrobial potency.

Properties

Molecular Formula

C23H16N2O6S

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H16N2O6S/c1-11-20(22(29)30-2)32-23(24-11)25-17(12-6-5-7-13(26)10-12)16-18(27)14-8-3-4-9-15(14)31-19(16)21(25)28/h3-10,17,26H,1-2H3

InChI Key

UDGAKOZJVNNGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)C(=O)OC

Origin of Product

United States

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